molecular formula C19H28N2O4S B5517926 8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5517926
M. Wt: 380.5 g/mol
InChI Key: PCNUTEAFWMWFMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, including Michael addition reactions and cyclization reactions. These compounds have been synthesized for various pharmacological studies, including antihypertensive and muscarinic agonist activities (Tsukamoto et al., 1995).

Molecular Structure Analysis

  • Structural analysis of similar compounds often involves X-ray crystallography to determine the stereochemistry and confirm the molecular structure. For example, the structure of 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol was established by X-ray crystallography (Collins et al., 1994).

Chemical Reactions and Properties

  • Compounds in this class have been evaluated for their reactivity in various chemical reactions, including their role as intermediates in the synthesis of pharmacologically active molecules. The reactions often involve alkylation, reduction, and functional group transformations (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

  • The physical properties such as solubility, melting point, and crystalline structure are typically characterized as part of the compound's synthesis and structural elucidation process. However, specific details on the physical properties of "8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" are not available in the literature reviewed.

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and potential for interaction with biological targets, are inferred from structure-activity relationship studies. For example, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their potential as muscarinic agonists and antihypertensive agents, indicating the importance of specific substituents and stereochemistry for biological activity (Tsukamoto et al., 1995).

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Antihypertensive Activity

    Research by Caroon et al. (1981) explored the synthesis and antihypertensive properties of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, indicating potential applications in cardiovascular disease treatment (Caroon et al., 1981).

  • Neural Ca-Uptake Inhibition

    Tóth et al. (1997) synthesized novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showing significant inhibitory action on neural Ca-uptake and protective effects against brain edema and memory deficits (Tóth et al., 1997).

Chemical Synthesis and Structural Analysis

  • Oxidative Cyclization

    Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems via oxidative cyclization, highlighting innovative approaches to constructing complex molecular architectures (Martin‐Lopez & Bermejo, 1998).

  • Supramolecular Arrangements

    Graus et al. (2010) investigated the molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, revealing insights into the impact of substituents on supramolecular arrangements (Graus et al., 2010).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

8-[(2,5-dimethoxy-4-methylsulfanylphenyl)methyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-5-21-13-19(25-18(21)22)6-8-20(9-7-19)12-14-10-16(24-3)17(26-4)11-15(14)23-2/h10-11H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNUTEAFWMWFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CC3=CC(=C(C=C3OC)SC)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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